molecular formula C21H13BrN2O3 B4880319 1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide

Cat. No.: B4880319
M. Wt: 421.2 g/mol
InChI Key: RKRDKQSYPVQSHT-UHFFFAOYSA-N
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Description

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields, including dye production and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide typically involves the nucleophilic substitution of bromine in 1-amino-4-bromo-9,10-anthraquinones. This process can be achieved using various nucleophiles under different reaction conditions. For instance, the reaction with 2-aminoethanol under controlled conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
  • 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid

Uniqueness

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide is unique due to its specific substitution pattern and the presence of a phenyl group. This structural feature enhances its biological activity and makes it a valuable compound for various research applications .

Properties

IUPAC Name

1-amino-4-bromo-9,10-dioxo-N-phenylanthracene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrN2O3/c22-15-10-14(21(27)24-11-6-2-1-3-7-11)18(23)17-16(15)19(25)12-8-4-5-9-13(12)20(17)26/h1-10H,23H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKRDKQSYPVQSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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